molecular formula C20H17F3N2O3S2 B2825567 3-(N-methylbenzenesulfonamido)-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide CAS No. 1115871-49-2

3-(N-methylbenzenesulfonamido)-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Cat. No.: B2825567
CAS No.: 1115871-49-2
M. Wt: 454.48
InChI Key: LWEVCZMAKRIXHT-UHFFFAOYSA-N
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Description

3-(N-methylbenzenesulfonamido)-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a sulfonamide group, and a trifluoromethyl-substituted benzyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methylbenzenesulfonamido)-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Once the thiophene ring is prepared, it undergoes further functionalization to introduce the carboxamide group. This step often involves the reaction of the thiophene derivative with an appropriate amine under acidic or basic conditions.

The final steps involve the introduction of the N-methylphenylsulfonamido and 2-(trifluoromethyl)benzyl groups. These groups can be introduced through nucleophilic substitution reactions, where the thiophene derivative reacts with the corresponding sulfonamide and benzyl halide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(N-methylbenzenesulfonamido)-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The sulfonamide and benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(N-methylbenzenesulfonamido)-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-(N-methylbenzenesulfonamido)-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophenes: These compounds share the thiophene ring structure and are used in similar applications, such as pharmaceuticals and materials science.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a heterocyclic ring and are investigated for their biological activities.

Uniqueness

3-(N-methylbenzenesulfonamido)-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide group provides potential for specific biological interactions.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3S2/c1-25(30(27,28)15-8-3-2-4-9-15)17-11-12-29-18(17)19(26)24-13-14-7-5-6-10-16(14)20(21,22)23/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEVCZMAKRIXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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